N-{4-chloro-3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-4-nitrobenzamide
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Overview
Description
N-{4-chloro-3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-4-nitrobenzamide is a complex organic compound that belongs to the class of benzoxazole derivatives. This compound is characterized by its unique structure, which includes a benzoxazole ring fused with a phenyl group, a nitrobenzamide moiety, and a chloro substituent. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-chloro-3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-4-nitrobenzamide typically involves a multi-step process. One common method includes the following steps:
Formation of Benzoxazole Ring: The benzoxazole ring is synthesized through a cyclization reaction involving an ortho-aminophenol and a carboxylic acid derivative under acidic conditions.
Introduction of Chloro and Nitro Groups: The chloro and nitro groups are introduced via electrophilic aromatic substitution reactions. Chlorination is often achieved using reagents like thionyl chloride or phosphorus pentachloride, while nitration is carried out using a mixture of concentrated nitric and sulfuric acids.
Coupling Reactions: The final step involves coupling the benzoxazole derivative with a nitrobenzamide moiety using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, column chromatography, and HPLC (high-performance liquid chromatography) are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-{4-chloro-3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-4-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the conversion of nitro groups to amino groups.
Substitution: Nucleophilic substitution reactions can occur at the chloro substituent, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzoxazole derivatives.
Scientific Research Applications
N-{4-chloro-3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-4-nitrobenzamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N-{4-chloro-3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-4-nitrobenzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
- **N-{4-chloro-3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-4-aminobenzamide
- **N-{4-chloro-3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-4-methylbenzamide
Uniqueness
N-{4-chloro-3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-4-nitrobenzamide is unique due to the presence of both chloro and nitro groups, which impart distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
N-[4-chloro-3-(5-propan-2-yl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN3O4/c1-13(2)15-5-10-21-20(11-15)26-23(31-21)18-12-16(6-9-19(18)24)25-22(28)14-3-7-17(8-4-14)27(29)30/h3-13H,1-2H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXWVDJWARILBRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)OC(=N2)C3=C(C=CC(=C3)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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